2-Amino-4,6-dimethylbenzoic acid
Overview
Description
2-Amino-4,6-dimethylbenzoic acid: is an organic compound with the molecular formula C₉H₁₁NO₂ It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 4 and 6 positions and an amino group at the 2 position on the benzene ring
Mechanism of Action
Mode of Action
A related compound, 2-amino-4,6-dimethylpyrimidine, has been studied . It can act as a nucleophile, attacking aldehyde carbon . This suggests that 2-Amino-4,6-dimethylbenzoic acid might also interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Amino acids and benzoic acid derivatives are known to play roles in various biochemical pathways, including protein synthesis and metabolism
Pharmacokinetics
A related compound, 4-amino-2,6-dimethylbenzoic acid, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
It’s known that amino acids and benzoic acid derivatives can influence various cellular processes, including protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,4,6-trimethylbenzoic acid, followed by reduction of the nitro group to an amino group. The general steps are as follows:
Nitration: 2,4,6-Trimethylbenzoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2 position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
2-Amino-4,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of various chemical products, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dimethylbenzoic acid
- 2-Amino-4,5-dimethylbenzoic acid
- 2-Amino-4,6-dimethylphenol
Uniqueness
2-Amino-4,6-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both amino and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
2-amino-4,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKFJZUSUMLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538831 | |
Record name | 2-Amino-4,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90321-33-8 | |
Record name | 2-Amino-4,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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